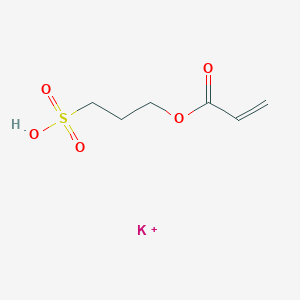
Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to almost white powder or crystal that is soluble in water . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with potassium hydroxide, followed by esterification with acrylic acid . The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Water or an organic solvent like ethanol.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with controlled temperature and pressure conditions. The process includes:
Raw Materials: 3-chloropropane-1-sulfonic acid, potassium hydroxide, and acrylic acid.
Reaction Control: Continuous monitoring of pH and temperature to ensure optimal reaction conditions.
Purification: Crystallization and filtration to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfonic acid derivatives.
Reduction: Can be reduced to form corresponding alcohols.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical hydrogels.
Mechanism of Action
The mechanism of action of Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid involves its ability to interact with various molecular targets and pathways:
Molecular Targets: Sulfonic acid groups can interact with proteins, enzymes, and other biomolecules.
Pathways Involved: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the stability and functionality of materials.
Comparison with Similar Compounds
Similar Compounds
Potassium 3-(methacryloyloxy)propane-1-sulfonic acid: Similar structure but with a methacrylate group instead of an acrylate group.
Sodium 3-(prop-2-enoyloxy)propane-1-sulfonic acid: Similar structure but with sodium instead of potassium.
Uniqueness
Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid is unique due to its specific combination of acrylate and sulfonic acid groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in applications requiring high water solubility and reactivity with various chemical species .
Properties
Molecular Formula |
C6H10KO5S+ |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
potassium;3-prop-2-enoyloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1 |
InChI Key |
VSFOXJWBPGONDR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















